Naphthalen-2-ylmethanesulfonamide

Description

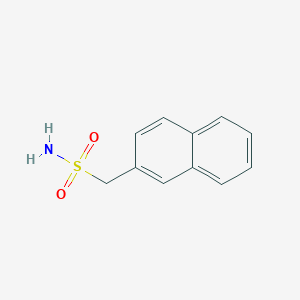

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-2-ylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c12-15(13,14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMSFHGKLDTFJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for Naphthalen 2 Ylmethanesulfonamide and Its Derivatives

Classical Approaches to Naphthalen-2-ylmethanesulfonamide Synthesis

The foundational methods for synthesizing this compound often rely on well-established reactions involving naphthalene (B1677914) precursors, direct modification through sulfonylation, and subsequent derivatization of the amine group.

Preparation from Naphthalene Precursors

The synthesis typically commences with naphthalene as the starting material. Through a sulfonation reaction, naphthalene is converted to naphthalene-2-sulfonic acid. chemicalbook.comyoutube.com This process involves heating naphthalene with concentrated sulfuric acid. youtube.com The reaction temperature is a critical factor, with the formation of the 2-substituted isomer, this compound, being favored at higher temperatures (around 160-165 °C). chemicalbook.comyoutube.com At lower temperatures, the alpha-isomer (naphthalene-1-sulfonic acid) is the predominant product. The initial sulfonation product can be isolated as its sodium salt, sodium naphthalene-2-sulfonate, by neutralization with sodium bicarbonate or sodium chloride. youtube.comyoutube.com

This intermediate, sodium naphthalene-2-sulfonate, serves as a crucial precursor for further transformations. youtube.comyoutube.com For instance, fusion with potassium hydroxide (B78521) can yield 2-naphthol (B1666908), another important derivative. youtube.com

Sulfonylation Reactions

Sulfonylation is a key step in forming the sulfonamide moiety. This can be achieved through several routes:

Direct Sulfonylation: While direct sulfonylation of the naphthalene ring is the primary step to get to the sulfonic acid, converting this to the sulfonyl chloride is necessary for the subsequent amination.

Sulfonyl Halide Routes: A common and effective method involves the conversion of the sulfonic acid to a sulfonyl halide, typically a sulfonyl chloride. This is often accomplished by treating the sulfonic acid or its salt with reagents like thionyl chloride or phosphorus pentachloride. The resulting naphthalen-2-ylmethanesulfonyl chloride is a reactive intermediate that readily undergoes reaction with an amine to form the desired sulfonamide. A Sandmeyer-type reaction provides a pathway to sulfonyl chlorides from anilines using a stable SO2 surrogate like DABSO in the presence of a copper catalyst and hydrochloric acid. organic-chemistry.org

Amine Derivatization Strategies

Once the sulfonyl chloride is obtained, the final step in the classical synthesis is the reaction with an amine, a process known as amination or sulfonamidation. This reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the C-N bond of the sulfonamide.

The versatility of this step allows for the introduction of a wide range of substituents on the nitrogen atom by selecting the appropriate primary or secondary amine. This strategy is crucial for creating a library of N-substituted this compound derivatives. For analytical purposes, aliphatic amines can be derivatized using reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) or naphthalene-2,3-dicarboxaldehyde (NDA) for easier detection and separation via HPLC. sigmaaldrich.comnih.govthermofisher.com

Modern and Catalyst-Mediated Synthetic Strategies

Recent advancements in organic synthesis have introduced more efficient and selective methods for constructing sulfonamides, including this compound and its derivatives. These modern techniques often employ transition metal catalysts, photocatalysis, and radical-based reactions to achieve bond formations under milder conditions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds with high efficiency and selectivity. uva.esresearchgate.netdntb.gov.ua

C-N Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. dntb.gov.ua These reactions can be adapted to couple aryl halides or triflates with amines, providing a direct route to N-aryl or N-alkyl sulfonamides. Ruthenium catalysts have also been employed for the N-alkylation of primary sulfonamides. organic-chemistry.org Copper-catalyzed reactions are also prevalent in the synthesis of sulfonamides. organic-chemistry.org For instance, copper catalysts can facilitate the coupling of amines with thiosulfonates. thieme-connect.com

C-S Bond Formation: The formation of the C-S bond in the sulfonyl group can also be achieved through transition metal-catalyzed reactions. For example, copper-catalyzed multicomponent reactions involving sulfur dioxide (SO2) have emerged as an efficient strategy for synthesizing sulfonyl compounds. acs.org These reactions can bring together multiple reactants in a single step to create structurally diverse molecules. acs.org

| Catalyst System | Reactants | Product Type | Reference |

| [Ru(p-cymene)Cl2]2 / dppf or DPEphos | Primary sulfonamides, Alcohols | N-alkylated sulfonamides | organic-chemistry.org |

| Copper Catalyst | Thiosulfonates, Amines | Sulfonamides | thieme-connect.com |

| Copper(I) Catalyst | Amine carbonates, SO2 (from SOgen), Alkenes | Alkyl and alkenyl sulfonamides | acs.org |

Photocatalytic and Radical-Based Synthetic Approaches

Photocatalysis and radical chemistry have gained significant traction as sustainable and powerful methods for organic synthesis. bohrium.comnih.gov These approaches often proceed under mild conditions, utilizing visible light as an energy source to generate reactive intermediates. bohrium.comnih.gov

Photocatalytic Synthesis: Photocatalytic methods can be used to generate sulfonyl radicals from various precursors. nih.gov These radicals can then participate in a variety of transformations to form sulfonamides. For instance, a metal-free photocatalytic approach can convert sulfonamides into sulfonyl radical intermediates, which can then be coupled with alkene fragments. nih.gov Another photocatalytic method involves the S-N coupling reaction between hydroxamic acid and sodium sulfinate to synthesize acylsulfonamides. acs.org The generation of alkyl radicals from carboxylic acids using acridine (B1665455) photocatalysts can lead to the synthesis of sulfonamides through sulfinamide intermediates. acs.org

Radical-Based Synthesis: Radical reactions offer unique pathways for the formation of C-S and C-N bonds. Sulfonyl radicals can be generated from sulfonyl halides or other precursors and can add to alkenes or alkynes. nih.gov A notable strategy involves the generation of sulfamoyl radicals from amine carbonates and SO2, which can then undergo hydrosulfamoylation or sulfamoylation of alkenes, catalyzed by copper(I). acs.org This multicomponent reaction strategy showcases high efficiency by combining multiple reactants in a single operational step. acs.org

| Method | Key Intermediates | Reaction Type | Reference |

| Metal-free photocatalysis | Sulfonyl radicals | Late-stage functionalization of sulfonamides | nih.gov |

| Acridine photocatalysis | Alkyl radicals, Sulfinamide intermediates | Divergent synthesis of sulfonamides | acs.org |

| Copper(I)-catalyzed radical reaction | Sulfamoyl radicals | Hydrosulfamoylation/sulfamoylation of alkenes | acs.org |

Chemoenzymatic Synthetic Routes for Chiral Analogues

The introduction of chirality into molecules is a critical aspect of modern drug discovery and development. Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful approach to producing enantiomerically pure chiral compounds. While direct chemoenzymatic routes to chiral this compound analogues are not extensively documented in publicly available literature, the principles can be inferred from the synthesis of structurally related chiral building blocks derived from naphthalene.

A notable example is the chemoenzymatic synthesis of a chiral key intermediate for the drug Ozanimod, which starts from naphthalene. nih.govresearchgate.net This multi-step synthesis highlights the potential for integrating biocatalysis to achieve high enantioselectivity. The process begins with the chemical transformation of naphthalene to a 4-carboxy-indanone. nih.govresearchgate.net The crucial chirality is then introduced via a biocatalytic step.

One successful approach involves the chemical reductive amination of the 4-carboxy-indanone, followed by a lipase-catalyzed kinetic resolution. nih.gov This method yields the desired (S)-4-cyano-1-aminoindane with an excellent enantiomeric excess (ee) of 99%. nih.gov An alternative biocatalytic approach that was explored is the use of a transaminase (ω-TA) for the asymmetric amination of a ketone precursor. researchgate.net Although a screen of 103 recombinant ω-TAs was conducted, the lipase-based resolution proved to be the more efficient route in this specific instance. nih.govresearchgate.net

These examples demonstrate the feasibility of employing enzymes like lipases and transaminases to generate chiral amines and other functionalities from naphthalene-derived precursors. Such strategies could be adapted for the synthesis of chiral derivatives of this compound, for instance, by resolving a chiral amine before its reaction with naphthalen-2-ylmethanesulfonyl chloride or by enzymatic modification of a pre-existing this compound scaffold.

Table 1: Comparison of Biocatalytic Approaches for a Chiral Naphthalene-Derived Intermediate

| Biocatalytic Method | Enzyme Type | Key Transformation | Reported Outcome | Reference |

|---|---|---|---|---|

| Enzymatic Resolution | Lipase (B570770) | Kinetic resolution of a racemic amine | (S)-4-cyano-1-aminoindane with 99% ee | nih.gov |

| Asymmetric Amination | Transaminase (ω-TA) | Reductive amination of a ketone | Investigated, but lipase route was more efficient | nih.govresearchgate.net |

Scalable and Sustainable Synthesis Research

The transition from laboratory-scale synthesis to industrial production necessitates the development of scalable and sustainable processes. Research in this area for this compound and its derivatives focuses on optimizing reaction conditions and incorporating green chemistry principles.

Optimizing reaction conditions is crucial for improving yield, purity, and cost-effectiveness, which are all critical for scaling up a synthesis. Key parameters that are typically investigated include the choice of solvent, catalyst, temperature, and reaction time.

For reactions involving naphthalene-based substrates, such as the synthesis of amidoalkyl-2-naphthols, the solvent polarity has been shown to be a critical factor. researchgate.net Less polar solvents like toluene (B28343) are often more suitable than polar solvents such as ethanol (B145695) or methanol. researchgate.net This is because polar solvents can be strongly adsorbed onto the catalyst surface, potentially blocking active sites. researchgate.net

The choice and loading of the catalyst are also paramount. For instance, in the synthesis of 1-amidoalkyl-2-naphthol derivatives, various catalysts have been explored, with some studies achieving high yields of up to 96% using 10 mol% of 2,6-pyridinedicarboxylic acid. researchgate.net However, this particular method required refluxing toluene, highlighting a trade-off between yield and reaction conditions. researchgate.net The reusability of the catalyst is another important consideration for large-scale production to minimize cost and waste. researchgate.net

Microwave-assisted synthesis has also emerged as a technique to enhance reaction rates and yields. In the synthesis of imidazole-based hybrids, microwave irradiation at 90°C for 5–10 minutes significantly improved yields compared to conventional refluxing, which could take up to 80 hours. nih.gov This rapid and efficient heating can be a valuable tool for optimizing the synthesis of this compound.

Table 2: Examples of Optimized Reaction Conditions for Related Naphthalene Derivatives

| Product Type | Catalyst | Solvent | Key Condition | Reported Yield | Reference |

|---|---|---|---|---|---|

| Amidoalkyl-2-naphthols | 2,6-pyridinedicarboxylic acid (10 mol%) | Toluene | Reflux | Up to 96% | researchgate.net |

| Imidazole-based hybrids | - | Water | Microwave irradiation (90°C, 5-10 min) | Improved yields over reflux | nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This involves the use of less hazardous chemicals, environmentally benign solvents, and energy-efficient methods.

A key starting material for many naphthalene derivatives is 2-naphthol. The traditional synthesis of 2-naphthol from naphthalene involves sulfonation with concentrated sulfuric acid at high temperatures (165°C), followed by fusion with molten potassium hydroxide at even higher temperatures (300-310°C). youtube.com This process is energy-intensive and uses corrosive reagents. Greener alternatives would involve exploring catalytic methods that operate under milder conditions.

The use of water as a solvent is a cornerstone of green chemistry. In the synthesis of certain imidazole (B134444) hybrids, water was found to be the optimal solvent. nih.gov The development of synthetic routes for this compound that can be performed in aqueous media would represent a significant step towards a more sustainable process.

Furthermore, the principles of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, are central to green synthesis. The design of synthetic pathways that minimize the formation of byproducts is a key consideration. For example, the use of catalytic rather than stoichiometric reagents improves atom economy and reduces waste. researchgate.net

The development of a greener methodology for a key chiral amine intermediate in the synthesis of the drug navarixin (B609427) using transaminases highlights the potential of biocatalysis in sustainable synthesis. researchgate.net This enzymatic approach provides the chiral amine in high yields and with an enantiomeric excess of >99.9% in a single step, avoiding the use of expensive and often toxic heavy metal catalysts and chiral auxiliaries. researchgate.net Similar strategies could be applied to the synthesis of this compound and its derivatives to create more environmentally friendly manufacturing processes.

Advanced Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction Studies of Naphthalen-2-ylmethanesulfonamide and its Co-crystals/Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of a crystalline solid. Obtaining suitable crystals of this compound would be the first step. Should the parent compound prove difficult to crystallize, the formation of co-crystals with pharmaceutically acceptable co-formers can be a valuable strategy to obtain high-quality single crystals. americanelements.commdpi.com

A successful crystallographic analysis would provide a wealth of information, which would be presented in standard crystallographic tables.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

|---|---|

| Chemical Formula | C₁₁H₁₁NO₂S |

| Formula Weight | 221.28 |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pca2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (ų) | To be determined |

| Z (molecules/unit cell) | To be determined |

| Density (calculated) (g/cm³) | To be determined |

The analysis would reveal the conformation of the molecule in the solid state, including the torsion angles between the naphthalene (B1677914) ring and the methanesulfonamide (B31651) group. The crystal packing would show how individual molecules arrange themselves in the crystal lattice, held together by various intermolecular forces. For instance, studies on similar naphthalene-containing compounds have revealed herringbone motifs and other packing arrangements. nih.gov

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified.

The analysis would generate a 2D fingerprint plot, which provides a summary of all intermolecular contacts. For sulfonamides and naphthalene-containing structures, the dominant interactions are typically hydrogen bonds (N-H···O), and various van der Waals contacts including H···H, C···H/H···C, and π-π stacking interactions involving the naphthalene rings. smolecule.comcam.ac.uk

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Interaction Type | Expected Contribution (%) |

|---|---|

| H···H | 40 - 50% |

| C···H/H···C | 20 - 30% |

| O···H/H···O | 15 - 25% |

| N···H/H···N | < 5% |

| C···C (π-π stacking) | Variable, dependent on packing |

High-Resolution NMR Spectroscopy for Solution-State Structure

While X-ray crystallography provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the structure and dynamics of the molecule in solution.

A full suite of NMR experiments would be necessary for complete structural assignment.

¹H NMR: Would provide information on the chemical environment of the hydrogen atoms. The aromatic protons of the naphthalene ring would appear in a characteristic region, as would the methylene (B1212753) and amine protons of the methanesulfonamide group.

¹³C NMR: Would identify all unique carbon atoms in the molecule.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to assign protons within the naphthalene spin system.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, crucial for connecting the naphthalen-2-ylmethyl moiety to the sulfonamide group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close in space, providing information about the preferred conformation in solution.

Variable temperature NMR studies could be employed to investigate the conformational dynamics of the molecule, such as the rotational barrier around the C-S and S-N bonds. Changes in the NMR spectra as a function of temperature can provide quantitative information about the energy barriers between different conformational states.

Mass Spectrometry and Isotopic Labeling for Structural Confirmation

Mass spectrometry (MS) is a key technique for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound (C₁₁H₁₁NO₂S), confirming its molecular formula.

The fragmentation pattern observed in the mass spectrum would offer further structural information. For instance, characteristic losses of SO₂ or the sulfonamide group would be expected.

Isotopic labeling, while not routinely necessary for basic characterization, can be a powerful tool in specialized studies, such as in metabolic research or for elucidating reaction mechanisms. For example, labeling with ¹³C, ¹⁵N, or deuterium (B1214612) could help to trace the fate of the molecule in a complex system or to aid in the assignment of complex NMR spectra.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of this compound. This technique provides a highly accurate mass measurement of the molecular ion, allowing for the calculation of its elemental formula with a high degree of confidence.

For this compound, with a chemical formula of C₁₁H₁₁NO₂S, the theoretical exact mass of the neutral molecule is 221.0510 g/mol . In positive-ion mode ESI-HRMS, the compound is typically observed as the protonated molecule, [M+H]⁺. The expected m/z value for this ion would be exquisitely close to the calculated value, differing only by the mass of a proton. The precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical HRMS Data for this compound Adducts

| Ion Species | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₁H₁₂NO₂S⁺ | 222.0583 |

| [M+Na]⁺ | C₁₁H₁₁NNaO₂S⁺ | 244.0403 |

| [M+K]⁺ | C₁₁H₁₁KNO₂S⁺ | 260.0142 |

This table presents the predicted high-resolution mass-to-charge ratios for common adducts of this compound, which are instrumental in its identification.

Fragmentation Pattern Analysis in Mechanistic Contexts

Tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the precursor molecular ion of this compound. The resulting product ions yield a characteristic fragmentation pattern that serves as a structural fingerprint. While specific experimental data for this compound is not widely published, a plausible fragmentation pathway can be predicted based on the established principles of mass spectrometry and the known behavior of related sulfonamides and naphthalene derivatives.

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 222.0583) would likely be initiated by the cleavage of the bonds within the methanesulfonamide moiety, given their relative lability compared to the stable aromatic naphthalene ring.

Key predicted fragmentation pathways include:

Loss of SO₂: A common fragmentation pathway for sulfonamides involves the neutral loss of sulfur dioxide (SO₂), which has a mass of 63.9619 u. This would result in a significant fragment ion at m/z 158.0964, corresponding to the [M+H-SO₂]⁺ species.

Cleavage of the C-S Bond: Scission of the bond between the methylene group and the sulfur atom would lead to the formation of the naphthylmethyl cation. This highly stable benzylic-type carbocation, [C₁₀H₇CH₂]⁺, would produce a prominent peak at m/z 141.0704.

Formation of the Naphthalenyl Cation: Further fragmentation of the m/z 141 ion through the loss of a methylene group is less likely, but the direct formation of the naphthalenyl cation, [C₁₀H₇]⁺, at m/z 127.0548 through more complex rearrangements is a possibility.

Loss of the Sulfonamide Group: Cleavage of the N-S bond could result in the loss of the NHSO₂ group, though this is generally less favored than SO₂ loss.

Table 2: Predicted Fragmentation Pattern of [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Calculated) |

| 222.0583 | [C₁₁H₁₂NO₂S]⁺ | - | 222.0583 |

| 222.0583 | [C₁₁H₁₂N]⁺ | SO₂ | 158.0964 |

| 222.0583 | [C₁₁H₉]⁺ | CH₂SO₂NH₂ | 141.0704 |

| 141.0704 | [C₁₀H₇]⁺ | CH₂ | 127.0548 |

This table outlines the anticipated major fragment ions that would be observed in a tandem mass spectrometry experiment of this compound, providing a basis for its structural confirmation.

Computational and Theoretical Chemistry Studies of Naphthalen 2 Ylmethanesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature and geometry of Naphthalen-2-ylmethanesulfonamide. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electrons and nuclei.

The electronic properties of a molecule are dictated by the arrangement of its electrons in molecular orbitals. For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. worldwidejournals.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electrical transport properties. worldwidejournals.comsamipubco.com A smaller energy gap suggests that the molecule is more reactive as it is easier to excite an electron from the HOMO to the LUMO. worldwidejournals.com

In this compound, the HOMO is expected to be distributed primarily over the electron-rich naphthalene (B1677914) ring system, while the LUMO is likely localized on the sulfonamide group and the naphthalene ring. researchgate.net This distribution indicates that charge transfer interactions can occur within the molecule. worldwidejournals.comnih.gov Theoretical studies on analogous naphthalene derivatives have calculated HOMO-LUMO energy gaps using various levels of theory. For instance, DFT calculations on similar aromatic sulfonamides have shown that charge transfer occurs within the molecule. nih.gov

Table 1: Calculated Electronic Properties of a Representative Aromatic Sulfonamide

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.13 |

| LUMO Energy | -1.38 |

| HOMO-LUMO Gap (ΔE) | 4.75 |

Data is illustrative and based on typical values for similar compounds calculated by DFT/B3LYP methods. samipubco.com

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. mdpi.com By optimizing the geometry of this compound, researchers can determine the most stable arrangement of its atoms, including bond lengths, bond angles, and dihedral angles.

The B3LYP functional is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and it has been shown to provide reliable results for organic molecules. nih.govresearchgate.net When paired with a suitable basis set, such as 6-31G(d,p) or larger, DFT can yield structural parameters that are in good agreement with experimental data from X-ray crystallography. worldwidejournals.comnih.gov For instance, studies on 4-methyl-N-(naphthalen-1-yl)benzenesulfonamide have demonstrated excellent correlation between DFT-calculated geometries and those determined by single-crystal X-ray diffraction. nih.gov The inclusion of dispersion corrections (e.g., D3) can further refine the accuracy of the optimized geometry, particularly for systems with non-covalent interactions. mdpi.com

Table 2: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-S | 1.781 | C-S-N | 101.8 |

| S=O | 1.426 | O-S-O | 122.9 |

| S-N | 1.650 | C-C-S | 122.9 |

| C-C (aromatic) | 1.405 | H-N-S | 115.0 |

Values are representative and based on DFT calculations of similar naphthalenesulfonamides. researchgate.net

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. rsc.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT for certain properties, although they are more computationally demanding. researchgate.netnih.gov

These high-level methods are particularly valuable for calculating accurate reaction barriers and conformational energy differences. researchgate.netrsc.org For example, in the study of naphthalenesulfonamides, both DFT and MP2 methods were used to investigate the conformational landscape, revealing multiple stable conformers and the energy barriers between them. researchgate.net While DFT is often sufficient for geometry optimizations, ab initio methods can serve as a benchmark to validate the results of less computationally expensive approaches. nih.gov

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental spectra to confirm the molecular structure.

NMR Chemical Shifts: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The calculated shifts are typically correlated with experimental data, and a good agreement provides strong evidence for the proposed structure. nih.gov For complex molecules, computational predictions can help in the assignment of ambiguous peaks in the experimental spectrum. arxiv.org

Vibrational Frequencies: The vibrational frequencies in an infrared (IR) and Raman spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies, which, after appropriate scaling to account for anharmonicity and other systematic errors, show good agreement with experimental FT-IR and FT-Raman spectra. nih.gov This analysis helps in assigning specific absorption bands to particular functional groups and vibrational modes within the molecule. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| S=O | Asymmetric Stretch | ~1350 |

| S=O | Symmetric Stretch | ~1160 |

| N-H | Stretch | ~3300-3400 |

| C-S | Stretch | ~700-800 |

| Naphthalene C-H | Out-of-plane bend | ~790 |

Frequencies are illustrative and based on DFT calculations for related sulfonamides and naphthalene derivatives. nih.govnih.gov

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes and intermolecular interactions. nih.gov

This compound possesses several rotatable bonds, primarily the C-S and S-N bonds, which allow the molecule to adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers and understand its flexibility.

Studies on related naphthalenesulfonamides have revealed the existence of multiple stable conformers that differ in the orientation of the sulfonamide group relative to the naphthalene ring. researchgate.net The barriers to rotation around these bonds determine the rate of interconversion between conformers. MD simulations can map these conformational transitions and provide a dynamic view of the molecule's structural flexibility, which is crucial for understanding its interactions in different environments. nih.gov

Intermolecular Interaction Dynamics with Chemical Environments (e.g., solvents, co-formers)

The behavior of this compound in different chemical environments is governed by a complex interplay of non-covalent forces. While specific experimental studies on the intermolecular interaction dynamics of this compound are not extensively documented, computational studies on its core moieties, naphthalene and sulfonamide, provide a strong basis for understanding its behavior.

The naphthalene group, a polycyclic aromatic hydrocarbon (PAH), primarily engages in hydrophobic interactions. Its interaction with water is a fundamental aspect of hydrophobicity, where the dynamics are challenging to model accurately. Far-IR action vibrational spectroscopy combined with Born-Oppenheimer Molecular Dynamics (BOMD) simulations on naphthalene hydrated with one to three water molecules has shown that water molecules are highly mobile across the aromatic surface, even at low temperatures. nih.gov This suggests a loose binding of water to the naphthalene surface, characterized by diffuse bands in the far-IR spectrum corresponding to intermolecular vibrational modes. nih.gov The primary interactions are expected to be weak OH-π and CH–O interactions. nih.gov

In binary solvent mixtures, such as water-methanol or water-ethanol, the interactions become more complex. Studies on the related compound 2-naphthol (B1666908) show that molecular interactions can be explained using Density Functional Theory (DFT). researchgate.net For instance, the dipole moment of a 2-naphthol-ethanol complex is greater than that of a 2-naphthol-methanol complex, indicating a stronger association in ethanol (B145695). researchgate.net The solvent polarity plays a crucial role; for instance, in studies of 8-amino-2-naphthol, the excited state proton transfer (ESPT) mechanism is different in water compared to less polar solvents like acetonitrile (B52724) and THF, demonstrating the significant influence of the solvent environment on the molecule's photochemical behavior. bowdoin.edu

The sulfonamide group introduces polarity and the capacity for strong hydrogen bonding. The SO₂ group acts as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions are critical in determining solubility and the formation of co-crystals. In computational studies of flavonoids with potential for excited-state intramolecular proton-transfer (ESIPT), it has been shown that hydrogen bond strength is enhanced in nonpolar solvents, which can facilitate specific reaction pathways. mdpi.com

Therefore, for this compound, a balance of hydrophobic interactions from the naphthalene ring and polar, hydrogen-bonding interactions from the sulfonamide group is expected. In aqueous environments, water molecules would likely form dynamic, weak associations with the naphthalene surface while engaging in stronger, more directional hydrogen bonds with the sulfonamide moiety. In the presence of co-formers, specific hydrogen bonding patterns between the sulfonamide group and the co-former would likely dominate the crystal packing and intermolecular interactions.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

QSAR and QSPR studies are powerful computational tools used to develop predictive models for the biological activity and physicochemical properties of compounds, respectively. researchgate.net These models are essential in drug discovery for lead optimization and in materials science for designing molecules with desired characteristics. nih.govnih.gov

Development of Predictive Models for Chemical Properties and Reactivity

For sulfonamides and their derivatives, QSAR/QSPR models have been successfully developed to predict various properties. These models establish a mathematical relationship between the chemical structure, encoded by molecular descriptors, and an observed property or activity. frontiersin.org For example, QSPR models have been constructed for a series of sulfonamide drugs to predict thermodynamic properties like enthalpy of formation and Gibbs free energy. researchgate.net Such models often employ multiple linear regression (MLR) or non-linear methods like Gene Expression Programming (GEP) to find the best correlation. researchgate.netnih.gov

The development process typically involves:

Data Set Compilation : A set of molecules with known properties or activities is gathered. For developing a model for this compound analogues, a series of related compounds would be synthesized and tested.

Descriptor Calculation : A wide range of molecular descriptors representing topological, electronic, steric, and hydrophobic features are calculated for each molecule.

Model Building : Statistical methods are used to build a model. For instance, a study on 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives used both linear (heuristic method) and non-linear (GEP) approaches to predict IC₅₀ values, with the non-linear model showing superior predictive power. frontiersin.orgnih.gov

Validation : The model's predictive ability is rigorously tested using internal validation (e.g., leave-one-out cross-validation, Q²) and external validation with a separate test set of compounds (R²test). ajchem-a.com A statistically robust model for a series of 2-arylbenzimidazole derivatives showed good validation metrics (R² = 0.8447, Q²cv = 0.6799, and R²test = 0.7383). ajchem-a.com

These predictive models can then be used to estimate the properties of new, unsynthesized analogues of this compound, guiding further research. researchgate.net

Descriptor Generation and Selection for this compound Analogues

The selection of appropriate molecular descriptors is critical for building a successful QSAR/QSPR model. For a molecule like this compound, descriptors would need to capture the characteristics of both the bulky, aromatic naphthalene ring and the polar sulfonamide group. A genetic algorithm is often used to select a smaller, more relevant subset of descriptors from a large pool to avoid overfitting and multicollinearity. researchgate.net

Based on studies of sulfonamides and other aromatic compounds, the following types of descriptors would be relevant for analogues of this compound:

| Descriptor Type | Examples | Relevance to this compound Analogues |

| Constitutional (2D) | Molecular Weight, Number of H-bond donors/acceptors, Atom counts | Describes the basic composition and is fundamental in many QSAR models. nih.govfrontiersin.org |

| Topological (2D) | Wiener index, Kier & Hall connectivity indices | Encodes information about molecular branching and size. |

| Geometrical (3D) | Molecular surface area, Molecular volume, Shadow indices | Describes the 3D shape and size of the molecule, which is crucial for receptor fitting. |

| Electronic | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | Relates to the molecule's polarity, reactivity, and ability to engage in electrostatic interactions. nih.gov |

| Physicochemical | LogP (octanol-water partition coefficient), Molar refractivity | Quantifies hydrophobicity and polarizability, key factors in bioavailability and binding. nih.gov |

| Quantum Chemical | Charges on specific atoms (e.g., O, N, S), Bond orders | Provides detailed information on the electron distribution and bond strengths within the molecule. researchgate.net |

For example, a QSAR study on neuraminidase inhibitors found that hydrogen count and hydrophilicity were important descriptors. nih.gov In another study, a non-linear GEP model for osteosarcoma inhibitors included descriptors related to atomic charges and bond properties. frontiersin.orgnih.gov The careful selection of such descriptors allows for the creation of models that can accurately predict the properties of novel this compound analogues.

Molecular Docking and Virtual Screening (from a chemical interaction/ligand design perspective)

Molecular docking and virtual screening are indispensable tools in modern drug discovery, allowing for the rapid assessment of large compound libraries to identify potential drug candidates. nih.govarxiv.org These techniques are particularly relevant for scaffolds like this compound, which can be explored for activity against various biological targets.

Understanding Molecular Recognition with Chemical Targets (e.g., protein active sites, if used as a probe)

Molecular docking simulates the binding of a ligand to the active site of a target protein, predicting its preferred orientation and binding affinity. This process is crucial for understanding the molecular recognition events that drive biological activity. For analogues of this compound, docking studies can elucidate how the distinct parts of the molecule contribute to binding.

Naphthalene Moiety : The large, hydrophobic naphthalene ring is well-suited to occupy hydrophobic pockets within a protein's active site. For example, in the design of inhibitors for the anti-apoptotic protein Mcl-1, a naphthalene core was shown to be important for occupying the h3 hydrophobic pocket, and its replacement with a smaller phenyl ring led to a significant drop in potency. nih.gov Similarly, docking studies of tubulin inhibitors showed that a naphthalen-1-yl moiety was the optimal substituent for potent activity, likely due to favorable hydrophobic interactions in the colchicine-binding site. nih.gov

Sulfonamide Group : The sulfonamide group is key for forming specific, directional hydrogen bonds with protein residues. It can interact with backbone amides or polar side chains (e.g., Arginine, Lysine, Aspartate, Glutamate). In the design of Mcl-1 inhibitors, a sulfonamide group was incorporated to form a salt bridge with an arginine residue (R263), a key interaction driving ligand design. nih.gov

The combination of these features makes the this compound scaffold a promising starting point for inhibitor design. Docking studies reveal the precise interactions, such as the hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a structural basis for the observed activity. nih.govresearchgate.net

Ligand-Based and Structure-Based Design Principles for Analogues

Both ligand-based and structure-based approaches can be used to design novel analogues of this compound with improved properties.

Ligand-Based Design : This approach is used when the 3D structure of the target protein is unknown. nih.gov It relies on the information from a set of known active ligands.

Pharmacophore Modeling : A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. A pharmacophore for this compound analogues would likely include a hydrophobic feature for the naphthalene ring and hydrogen bond donor/acceptor features for the sulfonamide group. researchgate.net This model can then be used to screen large databases for new compounds that match the pharmacophore. nih.gov

Shape-Based Screening : Methods like ROCS (Rapid Overlay of Chemical Structures) use the 3D shape of a known active molecule as a template to find other molecules with a similar shape, as shape is a critical determinant of biological activity. nih.gov

Structure-Based Design : When the 3D structure of the target is available, it can be used to directly guide the design of new ligands. nih.govnih.gov

Fragment Growing/Linking : Starting with the this compound scaffold docked in the active site, new functional groups can be computationally "grown" from the core structure to form additional favorable interactions with unoccupied pockets of the protein.

Bioisosteric Replacement : Functional groups on the lead compound can be replaced with other groups (bioisosteres) that retain the key interactions but may improve other properties like solubility or metabolic stability. nih.gov For instance, the naphthalene ring could be replaced with other fused aromatic systems, or substituents could be added to probe for additional interactions. Structure-based design of Mcl-1 inhibitors successfully used this approach to improve potency by modifying substituents on a naphthalene core to better exploit a hydrophobic pocket. nih.govnih.gov

By integrating these computational strategies, researchers can rationally design and prioritize novel analogues of this compound, accelerating the discovery of compounds with enhanced activity and drug-like properties. researchgate.net

Chemical Reactivity and Mechanistic Investigations

Reactions at the Sulfonamide Moiety

The sulfonamide group (—SO₂NH₂) is a key functional handle, offering opportunities for derivatization through reactions at the nitrogen atom.

The acidic proton on the sulfonamide nitrogen can be readily removed by a base, generating a nucleophilic sulfonamidate anion. This anion can then participate in N-alkylation and N-acylation reactions.

N-Alkylation: The reaction with alkyl halides or other alkylating agents introduces an alkyl group onto the nitrogen atom. The choice of base and solvent is critical to the success of this reaction, with common systems including sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF). The general mechanism involves the deprotonation of the sulfonamide followed by an Sₙ2 reaction with the alkylating agent.

N-Acylation: Similarly, acylation of the sulfonamide nitrogen can be achieved using acyl chlorides or anhydrides in the presence of a base. This reaction forms an N-acylsulfonamide, a functional group with distinct chemical properties. The basicity of the reaction medium must be carefully controlled to prevent unwanted side reactions.

A related and synthetically valuable transformation is the palladium-catalyzed N-arylation, a type of cross-coupling reaction. For instance, methanesulfonamide (B31651) can be coupled with aryl bromides and chlorides in a process that avoids the use of potentially genotoxic reagents like methanesulfonyl chloride with anilines. nih.gov

Table 1: Illustrative N-Alkylation and N-Acylation Reactions of Naphthalen-2-ylmethanesulfonamide

| Reactant 1 | Reactant 2 (Alkylating/Acylating Agent) | Base/Catalyst | Solvent | Product |

| This compound | Methyl iodide | NaH | DMF | N-Methyl-N-(naphthalen-2-ylmethyl)methanesulfonamide |

| This compound | Acetyl chloride | Pyridine | CH₂Cl₂ | N-Acetyl-N-(naphthalen-2-ylmethyl)methanesulfonamide |

| This compound | Phenylboronic acid | Pd(OAc)₂, ligand | Toluene (B28343) | N-Phenyl-N-(naphthalen-2-ylmethyl)methanesulfonamide |

This table presents generalized reaction conditions based on known transformations of sulfonamides; specific optimal conditions for this compound would require experimental determination.

The stability of the sulfonamide bond is a critical aspect of its chemistry. Generally, sulfonamides are significantly more resistant to hydrolysis than amides or esters.

Acidic Conditions: Under strongly acidic conditions, hydrolysis can occur, albeit slowly. The mechanism likely involves protonation of the sulfonamide nitrogen or an oxygen atom, followed by nucleophilic attack by water.

Basic Conditions: In basic media, the sulfonamide is generally stable. Hydrolysis, when it does occur, can proceed through different mechanisms depending on the substitution pattern. For sulfonamides with an N-H bond, an elimination-addition (E1cb-like) mechanism can be operative following deprotonation. rsc.org For N,N-disubstituted sulfonamides, direct nucleophilic attack of hydroxide (B78521) on the sulfur atom can lead to cleavage. rsc.org

The rate of hydrolysis is influenced by the electronic nature of the aryl group. Electron-withdrawing groups on the aromatic ring can accelerate hydrolysis by stabilizing the leaving group or the transition state. domainex.co.uk

Table 2: Predicted Stability of this compound under Various Conditions

| Condition | pH Range | Temperature | Predicted Stability/Reaction |

| Strongly Acidic | < 1 | High | Slow hydrolysis to naphthalen-2-ylmethanesulfonic acid and ammonia |

| Neutral | ~7 | Ambient | Generally stable |

| Strongly Basic | > 13 | High | Very slow hydrolysis |

This table provides a qualitative prediction of stability based on the general behavior of arylsulfonamides.

Reactions Involving the Naphthalene (B1677914) Ring System

The naphthalene ring of this compound is susceptible to a range of reactions typical of polycyclic aromatic hydrocarbons, most notably electrophilic aromatic substitution.

Naphthalene is more reactive towards electrophilic substitution than benzene (B151609). libretexts.org The position of substitution on the naphthalene ring is influenced by both kinetic and thermodynamic factors, as well as the directing effect of the existing substituent.

The methanesulfonamide group (-CH₂SO₂NH₂) is generally considered to be an electron-withdrawing and deactivating group due to the strong inductive effect of the sulfonyl group. In benzene systems, such deactivating groups typically direct incoming electrophiles to the meta position. However, in the naphthalene system, the situation is more complex. A deactivating substituent at the 2-position, like the methanesulfonamide group, is predicted to direct incoming electrophiles primarily to the 1-position of the same ring, and to positions 5 and 8 on the adjacent ring. researchgate.net The preference for the 1-position is due to the formation of a more stable cationic intermediate that preserves the aromaticity of one of the rings. libretexts.org

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Nitro-2-(methanesulfonamidomethyl)naphthalene |

| Bromination | Br₂, FeBr₃ | 1-Bromo-2-(methanesulfonamidomethyl)naphthalene |

| Sulfonation | H₂SO₄ (conc.) | 2-(Methanesulfonamidomethyl)naphthalene-1-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-Acetyl-2-(methanesulfonamidomethyl)naphthalene |

The regioselectivity of these reactions can be sensitive to reaction conditions such as temperature and solvent. libretexts.org

Hydrogenation: The naphthalene ring can be partially or fully reduced under catalytic hydrogenation conditions. The reaction typically employs hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.comkhanacademy.org The conditions can be tuned to achieve selective reduction. For example, milder conditions might lead to the hydrogenation of only one of the rings, yielding a tetralin derivative. More forcing conditions (higher pressure and temperature) would result in the complete saturation of the naphthalene system to form a decalin derivative. The hydrogenation is a syn-addition process, with both hydrogen atoms adding to the same face of the ring. khanacademy.org

Aromatization: If a partially hydrogenated derivative of this compound were available (e.g., a tetralin derivative), it could be re-aromatized. This is typically achieved through dehydrogenation reactions, often using a catalyst such as palladium on carbon (Pd/C) at elevated temperatures or with a stoichiometric oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

Beyond classical electrophilic aromatic substitution, other methods can be employed to functionalize the naphthalene ring. For instance, directed ortho-metalation (DoM) could potentially be used if a suitable directing group is installed on the molecule. However, the acidic proton of the sulfonamide would likely interfere with this process unless protected.

Furthermore, modern cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, could be applied to a halogenated derivative of this compound (e.g., a bromo-substituted version prepared as in 5.2.1) to introduce a wide variety of carbon-based substituents at specific positions on the naphthalene nucleus.

Supramolecular Chemistry and Non-Covalent Interactions

The study of supramolecular chemistry focuses on chemical systems composed of two or more molecules held together by non-covalent forces. wikipedia.org For this compound, these interactions are primarily driven by the distinct properties of its two main functional components: the naphthalene ring system and the methanesulfonamide group.

Hydrogen Bonding Networks and π-π Stacking Interactions

The solid-state structure and aggregation behavior of this compound are governed by a sophisticated interplay between hydrogen bonding and π-π stacking. The sulfonamide moiety (-SO₂NH-) is a potent hydrogen-bond donor (via the N-H group) and acceptor (via the two sulfonyl oxygens). This allows for the formation of robust and directional hydrogen-bonding networks. Studies on related sulfonamide-containing molecules show they can form cyclic dimers through intermolecular N-H···O=S hydrogen bonds. mdpi.com These interactions provide a strong cohesive force that dictates the primary organization of molecules.

Complementing the hydrogen bonds are the π-π stacking interactions of the naphthalene rings. The large, electron-rich surface of the naphthalene system promotes stacking with neighboring rings. These interactions are typically not a simple face-to-face sandwich but adopt an offset stacked or a parallel-displaced geometry to minimize electrostatic repulsion and maximize attractive dispersion forces. nih.govuva.es Research on the 2-naphthalenethiol (B184263) dimer, for instance, identified a parallel-displaced crossed orientation as the most stable, dominated by dispersion forces. uva.es The combination of directional hydrogen bonds and broader π-π stacking can lead to complex, multi-dimensional supramolecular structures. Computational analyses on similar aromatic systems confirm that the balance between electrostatics and dispersion forces dictates the final geometry. nih.govuva.es

| Interaction Type | Participating Groups | Typical Geometry | Primary Driving Force |

|---|---|---|---|

| Hydrogen Bond | N-H (donor) and O=S (acceptor) | Directional, linear | Electrostatic |

| π-π Stacking | Naphthalene rings | Parallel-displaced or T-shaped | Dispersion and Electrostatic |

| Weak C-H···O Contacts | Naphthalene C-H and Sulfonyl O | Variable | Electrostatic |

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the encapsulation of one molecule (the guest) within another, larger molecule (the host). wikipedia.org The structural features of this compound make it a candidate for participation in such phenomena. The hydrophobic naphthalene moiety can act as a guest, fitting into the nonpolar cavities of various host molecules.

Prominent examples of hosts for aromatic guests include cyclodextrins, which are macrocyclic oligosaccharides with a hydrophobic inner cavity. nih.gov β-Cyclodextrin, for example, has a cavity size suitable for encapsulating naphthalene-sized guests, driven by hydrophobic and van der Waals interactions. nih.gov Such complexation can alter the physicochemical properties of the guest, such as its solubility.

Furthermore, the sulfonamide group can participate in molecular recognition through its specific hydrogen bonding capabilities. A host molecule with appropriately spaced hydrogen bond donors or acceptors could selectively bind this compound, distinguishing it from other molecules lacking this specific functional group. This dual nature—a hydrophobic body and a polar, hydrogen-bonding head—allows for multifaceted recognition possibilities.

Self-Assembly and Self-Organization Studies

Self-assembly is the spontaneous organization of molecules into ordered structures. The combination of π-π stacking and hydrogen bonding in this compound provides a strong driving force for self-assembly. Research on dipeptides and other molecules functionalized with naphthalene has shown their propensity to form well-defined nanomaterials, such as fibers, ribbons, and hydrogels. nih.govwarwick.ac.uk

The mechanism often begins with the removal of charge or a change in solvent conditions, allowing for lateral association. nih.govwarwick.ac.uk For this compound, one can envision a hierarchical assembly process:

Primary Assembly: Formation of hydrogen-bonded chains or dimers via the sulfonamide groups.

Secondary Assembly: Organization of these primary structures through π-π stacking of the naphthalene units.

This process can lead to the formation of extended, one-dimensional fibrous structures. nih.gov The kinetics of this assembly can influence the final morphology of the resulting material. warwick.ac.uk Studies on related naphthalene-diimides demonstrate that different preparation methods can lead to distinct aggregates (e.g., J-type nanorods vs. H-type nanofibers), highlighting the tunability of the self-assembly process. researchgate.net

Reaction Mechanism Elucidation (e.g., reaction intermediates, transition states)

Understanding the reaction mechanisms involving this compound requires considering the reactivity of both the naphthalene ring and the methanesulfonamide group. While specific mechanistic studies on this exact compound are not widely documented, plausible pathways can be inferred from the known chemistry of its constituent parts.

The naphthalene ring is an aromatic system that can undergo electrophilic aromatic substitution. The methanesulfonamide group is generally considered a deactivating, meta-directing group in electrophilic substitution reactions due to the electron-withdrawing nature of the sulfonyl moiety. However, its influence is on the benzene ring to which it is directly attached. In this case, the methanesulfonamide is attached to a methyl group, which is then attached to the naphthalene ring. The activating/deactivating effect of the -CH₂SO₂NHCH₃ substituent as a whole on the naphthalene ring would determine the regioselectivity of such reactions.

A key aspect of sulfonamide reactivity involves the acidity of the N-H proton. This proton can be removed by a base to form a sulfonamidate anion. This anion is a potent nucleophile and can participate in various reactions, such as alkylation or arylation, to form N-substituted derivatives. The transition state for such reactions would involve the approach of an electrophile to the nitrogen atom.

In the context of the naphthalene moiety itself, research into related halo-naphthalene compounds has shown they can serve as precursors to highly reactive aryne intermediates, such as 2-naphthyne. rsc.org These intermediates are generated via dehalogenation/desilylation and can be trapped by various reagents or undergo catalyst-mediated oligomerization. rsc.org While this compound does not possess the necessary leaving groups to directly form a naphthyne, this illustrates the types of reactive intermediates that are mechanistically relevant to this aromatic system.

| Reaction Type | Reactive Site | Potential Intermediate/Transition State | Description |

|---|---|---|---|

| N-Deprotonation/Alkylation | Sulfonamide N-H | Sulfonamidate anion | Base-mediated removal of the acidic proton, followed by nucleophilic attack on an electrophile. |

| Electrophilic Aromatic Substitution | Naphthalene Ring | Arenium ion (Sigma complex) | Attack of an electrophile on the π-system of the naphthalene ring, forming a resonance-stabilized carbocation intermediate. |

Applications in Advanced Chemical Synthesis and Chemical Biology Research

Naphthalen-2-ylmethanesulfonamide as a Versatile Building Block in Organic Synthesis

The structural attributes of this compound make it a valuable building block in synthetic organic chemistry. The naphthalene (B1677914) core is a common feature in many biologically active compounds and provides a rigid scaffold that can be strategically functionalized. The methanesulfonamide (B31651) group offers a reactive handle for a variety of chemical transformations, enhancing its utility as a synthetic intermediate.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. The naphthalene scaffold is frequently incorporated into heterocyclic systems to modulate their biological activity. nih.gov Naphthalene derivatives, such as 2-naphthol (B1666908), are widely used as starting materials for the synthesis of diverse heterocyclic compounds, including xanthenes, chromenes, and furans, due to the electron-rich nature of the aromatic system. chemicalbook.com

This compound can serve as a precursor for complex heterocycles through various synthetic strategies. The sulfonamide nitrogen can act as a nucleophile or be modified to participate in cyclization reactions. For instance, intramolecular reactions between a functionalized naphthalene ring and the sulfonamide side chain can lead to the formation of novel fused heterocyclic systems. The inherent reactivity of the naphthalene core at multiple positions further expands its potential for constructing polycyclic aromatic and heterocyclic architectures. chemicalbook.com

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Naphthalene Precursors

| Heterocyclic System | Precursor Type | Potential Synthetic Route | Reference |

| Naphthopyrans | 2-Naphthol Derivatives | Condensation Reactions | chemicalbook.com |

| Naphthofurans | 2-Naphthol Derivatives | Annulation Reactions | chemicalbook.com |

| Benzimidazoles | Naphthalene Diamines | Cyclization with Carboxylic Acids | nih.gov |

| Thiazoles | Naphthalene Thiols | Hantzsch Thiazole Synthesis | nih.gov |

This table illustrates the types of heterocyclic systems that can be generated from naphthalene-based starting materials, highlighting the synthetic versatility of the naphthalene scaffold.

Asymmetric synthesis, the preparation of chiral compounds in an enantiomerically pure form, is critical in the pharmaceutical industry. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. rsc.orgnih.gov These auxiliaries function by creating a chiral environment that favors the formation of one diastereomer over the other.

The this compound scaffold possesses features that make it a promising candidate for use in chiral synthesis. The bulky naphthalene group can provide significant steric hindrance, which is a key principle in many chiral auxiliaries for achieving high levels of stereocontrol. For example, 1-(alpha-aminobenzyl)-2-naphthol (B1221379) has been successfully used as a chiral auxiliary in the diastereoselective synthesis of alpha-aminophosphonates. nih.gov

Furthermore, the naphthalen-2-ylmethyl group itself has been utilized as a component in the synthesis of chiral building blocks. In one study, a malonate derivative bearing a naphthalen-2-ylmethyl group was synthesized and used in enantioselective alkylation reactions to produce chiral malonates with high enantiomeric excess. nih.gov This demonstrates the utility of the naphthalen-2-ylmethyl moiety as a precursor to chiral entities. The sulfonamide portion of this compound can be further modified to create a chiral center or to attach to a prochiral substrate, expanding its potential applications in asymmetric synthesis. nih.gov

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants are combined in a single step to form a complex product that incorporates atoms from all starting materials. rsc.orgnih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity, which is particularly advantageous in drug discovery. rsc.org

Naphthalene-containing compounds, especially 2-naphthol, are frequently employed as key components in a variety of MCRs to construct complex heterocyclic libraries. chemicalbook.com The electron-rich aromatic system of the naphthalene ring makes it an excellent reaction partner in these transformations. Given this precedent, this compound is a strong candidate for use in MCRs. The naphthalene ring can participate as the aromatic component, while the methanesulfonamide group can be involved as a reactive site or be modified to introduce additional functionality for the MCR. This dual functionality allows for the creation of a wide range of structurally diverse and complex molecules in a single, efficient step.

Development and Utilization as Chemical Probes

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a cellular context. nih.gov They are indispensable tools in chemical biology for target identification, validation, and for elucidating molecular mechanisms of disease. nih.gov

The design of an effective chemical probe typically involves three key components: a recognition element that binds to the target, a reporter group (e.g., a fluorophore or biotin) for detection, and a linker that connects the two without interfering with binding. Naphthalimide-based structures are well-known for their fluorescent properties and have been developed into probes for detecting ions and biomolecules. nih.govnih.gov

This compound provides a promising scaffold for the design of novel chemical probes.

Recognition Element: The naphthalene moiety can serve as the recognition element. Its large, hydrophobic surface can participate in non-covalent interactions (e.g., π-stacking, hydrophobic interactions) with binding sites on proteins, making it a viable starting point for developing selective ligands. nih.gov

Linker and Reporter Group Attachment: The methanesulfonamide group is an ideal site for chemical modification. The hydrogen on the sulfonamide nitrogen can be substituted with a linker, which can then be attached to a variety of reporter groups. This allows for the creation of a suite of probes for different applications, such as fluorescence imaging or affinity-based protein profiling.

Table 2: Components of a this compound-Based Chemical Probe

| Probe Component | Role | Potential Moiety from this compound |

| Recognition Element | Binds to the biological target | Naphthalen-2-ylmethyl group |

| Linker | Connects recognition element and reporter group | Alkyl or polyethylene (B3416737) glycol (PEG) chain attached to the sulfonamide nitrogen |

| Reporter Group | Enables detection and visualization | Fluorophore (e.g., Fluorescein, Rhodamine), Biotin, or a photo-crosslinking group |

A primary application of chemical probes is to confirm that a potential drug molecule engages with its intended target within a cell and to study the mechanism of this interaction. nih.gov Techniques like time-resolved Förster resonance energy transfer (TR-FRET) can be used with fluorescently labeled probes to quantitatively measure target engagement in live cells. nih.gov

Naphthalene-based compounds have been identified as inhibitors for a range of enzymes, highlighting the potential of this scaffold in drug discovery. For example, a series of derivatives of (±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-aminopropanoic acid were developed as reversible and competitive inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an important target in diabetes and obesity. nih.gov

By designing probes based on this compound, researchers can investigate its potential as an enzyme inhibitor. Such a probe could be used to:

Confirm Target Binding: Demonstrate direct binding to a purified enzyme or a target protein in cell lysates.

Determine Inhibition Mechanism: By competing with a fluorescently labeled substrate or a known inhibitor, the probe can help elucidate whether the inhibition is competitive, non-competitive, or uncompetitive.

Visualize Target Localization: A fluorescent version of the probe could be used in cellular imaging studies to determine the subcellular location of the target enzyme.

The study of how such probes interact with their targets at a molecular level provides invaluable insights into the structure-activity relationship, guiding the optimization of lead compounds into more potent and selective drugs. nih.gov

Fluorescent Naphthalene Derivatives as Research Tools

Naphthalene and its derivatives are recognized for their inherent fluorescent properties, which make them valuable as research tools in chemical and biological studies. nih.gov The characteristic fluorescence of these compounds arises from the polycyclic aromatic hydrocarbon structure of naphthalene, which possesses a delocalized π-electron system capable of absorbing and emitting light. nih.gov This intrinsic fluorescence allows them to serve as labels or probes for visualizing and tracking biological processes. nih.gov

The introduction of a sulfonamide group to the naphthalene core, as in this compound, can modulate the compound's photophysical properties. mdpi.comnih.gov This modification can influence the electron density of the naphthalene ring, thereby altering the fluorescence emission and absorption wavelengths. mdpi.comnih.gov This tunability is a key feature that allows for the design of fluorescent probes with specific spectral characteristics for various applications. mdpi.comnih.gov

For instance, derivatives of naphthalene sulfonamides are used as fluorescent probes to detect metal ions and biomolecules. nih.gov The hydrophobic nature of the naphthalene group also allows these fluorescent derivatives to interact with and localize within specific cellular environments, such as lipid membranes or the hydrophobic pockets of proteins. nih.gov This enables the study of cellular microenvironments and the dynamics of biological macromolecules. nih.gov Recent research has focused on synthesizing sulfonamide-containing naphthalimide derivatives as potential fluorescent probes for tumor imaging. mdpi.comnih.govresearchgate.net These derivatives have shown low cytotoxicity and the ability to be taken up by cancer cells, producing clear fluorescent images. mdpi.comnih.gov

Contribution to Lead Compound Optimization (from a chemical modification perspective)

Fragment-Based Drug Discovery (FBDD) Scaffolds

Fragment-based drug discovery (FBDD) is a method used to identify lead compounds for drug development. nih.gov It involves screening small, low-molecular-weight compounds, known as fragments, for weak binding to a biological target. nih.gov These fragments then serve as starting points for the development of more potent molecules. nih.gov

This compound is a useful scaffold in FBDD. Its structure, which combines a rigid naphthalene core with a flexible methanesulfonamide linker, provides a versatile template for chemical modification. The naphthalene group can participate in hydrophobic and π-stacking interactions with protein targets, while the sulfonamide group can form hydrogen bonds.

The modular nature of the this compound scaffold allows medicinal chemists to systematically explore chemical space and optimize binding interactions. For example, a fragment-based approach was used to design novel naphthalenesulfonamide derivatives as inhibitors of the Keap1-Nrf2 protein-protein interaction, which is a target for treating acute lung injury. nih.gov By modifying the scaffold, researchers were able to improve the compound's water solubility and pharmacokinetic profile, leading to a promising drug candidate. nih.gov

Structure-Activity Relationship (SAR) Studies via Chemical Modification

Structure-activity relationship (SAR) studies are essential in medicinal chemistry for understanding how a compound's chemical structure relates to its biological activity. Through systematic chemical modifications, researchers can identify the key features of a molecule that are necessary for its interaction with a biological target.

The this compound scaffold is well-suited for SAR studies due to its modifiable structure. Modifications can be made to the naphthalene ring, the sulfonamide linker, or the methyl group to investigate their effects on biological activity.

Naphthalene Ring Modifications: Introducing different substituents on the naphthalene ring can alter the compound's electronic properties and lipophilicity, which can in turn affect its binding affinity for a target.

Sulfonamide Linker Modifications: The sulfonamide group is a key point of interaction. Modifying the substituents on the nitrogen atom or altering the linker's length and flexibility can optimize the compound's interactions with the target.

Methyl Group Modifications: Even the methyl group can be modified to probe for interactions within the target's binding site.

A hypothetical example of an SAR study on this compound derivatives is presented in the interactive table below. This data illustrates how systematic modifications can lead to compounds with improved potency.

Interactive SAR Data Table of this compound Derivatives

The following table is a representative example and does not reflect actual experimental data.

| Compound | R1-Substitution (Naphthalene Ring) | R2-Substitution (Sulfonamide Nitrogen) | Target Inhibition (IC50, nM) |

|---|---|---|---|

| 1 | H | H | 5000 |

| 2 | 6-Methoxy | H | 1500 |

| 3 | 7-Chloro | H | 2500 |

| 4 | H | Methyl | 4000 |

| 5 | 6-Methoxy | Methyl | 800 |

| 6 | 6-Methoxy | Ethyl | 500 |

| 7 | 6-Methoxy | Phenyl | >10000 |

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Naphthalen-2-ylmethanesulfonamide Research

The paradigm of drug discovery and materials science is being transformed by artificial intelligence (AI) and machine learning (ML). nih.govresearchgate.net For a scaffold like this compound, these computational tools offer a pathway to rapidly accelerate research and development.

Exploration of Novel Synthetic Methodologies

While traditional methods for synthesizing sulfonamides and functionalizing naphthalenes are well-established, the future lies in developing more efficient, sustainable, and versatile synthetic strategies. nih.govresearchgate.net The synthesis of polysubstituted naphthalenes, for example, often faces challenges with regiochemical control when using conventional electrophilic aromatic substitution. researchgate.net

Emerging methodologies that could be applied to this compound include:

Ultrasound-Promoted Reactions: The use of ultrasound has been shown to accelerate reactions and improve yields in the synthesis of naphthalene-based derivatives, offering a greener alternative to conventional heating. jmchemsci.com

One-Pot, Multi-Component Reactions: The Betti reaction, a one-pot three-component synthesis, has been successfully used to create complex naphthalen-2-ol derivatives. nih.gov Adapting such strategies could streamline the synthesis of diverse libraries based on the this compound scaffold.

Modern Cyclization Reactions: The development of novel de novo approaches to naphthalene (B1677914) ring construction, such as rearrangements and condensations, allows for the precise placement of substituents, which is determined by the structure of the starting materials rather than the inherent reactivity of the naphthalene core. researchgate.net

These advanced methods promise not only to improve the efficiency of producing the core this compound structure but also to facilitate the creation of a diverse range of analogues with varied substitution patterns for extensive screening.

Advanced Spectroscopic and Imaging Techniques for Real-time Mechanistic Studies

Understanding how a molecule like this compound interacts with its biological targets is crucial for rational drug design. The future of mechanistic studies is moving beyond static measurements towards dynamic, real-time analysis in complex biological environments.

Advanced Spectroscopy: Rotational spectroscopy has been used to determine the precise 3D conformational preferences of the benzenesulfonamide (B165840) pharmacophore in the gas phase. nih.gov Applying such high-resolution techniques to this compound could provide critical insights into its intrinsic shape and how that influences receptor binding. Spectrophotometric methods, often involving oxidative coupling reactions, are continuously being refined for greater sensitivity in determining the presence and concentration of sulfonamides in various samples. srce.hrekb.egresearchgate.net

Fluorescence Probing: The intrinsic fluorescence of the naphthalene moiety can be harnessed. Techniques like Förster Resonance Energy Transfer (FRET) could be employed by designing derivatives that act as donor or acceptor fluorophores. This would allow for real-time monitoring of binding events to proteins or nucleic acids. Studies have already investigated the use of fluorescent probes to understand the binding of sulfonamides to macromolecules. nih.gov

Cellular Imaging: By conjugating the this compound scaffold to other fluorophores or developing it into a standalone fluorescent probe, researchers can visualize its uptake and distribution within living cells. Recently, sulfonamide-containing naphthalimide derivatives have been synthesized and shown to act as effective fluorescent probes for imaging tumor cells. nih.govmdpi.com This approach provides direct spatial and temporal information about the compound's behavior in a biological system.